7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound belonging to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. This derivative is characterized by its unique molecular structure which combines multiple heterocyclic rings. The compound has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), a key player in cell cycle regulation and cancer progression.
The compound can be sourced from various chemical suppliers and databases, such as BenchChem and PubChem, which provide detailed chemical information including its molecular formula and structural data. The IUPAC name for this compound is 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, and its CAS number is 845900-14-3 .
In terms of classification:
The synthesis of 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions.
Methods:
Technical Details:
The molecular structure of 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be described as follows:
The structure features a pyrazole ring fused with triazole and pyrimidine moieties. The presence of a 3,4-dimethylphenyl group at one position enhances its biological activity by potentially improving binding affinity to its target proteins.
The compound may undergo various chemical reactions:
These reactions are significant in developing new analogs with improved efficacy against targeted biological pathways.
7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2).
The interaction with CDK2 disrupts cell cycle progression by inhibiting kinase activity essential for cell division. This inhibition leads to:
The compound's action on CDK2 affects downstream signaling pathways critical for tumor growth and survival. Studies indicate that it exhibits potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Characterization through spectroscopic methods provides insights into functional groups present and confirms structural integrity.
The primary application of 7-(3,4-dimethylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine lies in its potential as an anticancer agent due to its ability to inhibit CDK2.
Ongoing research aims to explore further modifications to enhance selectivity and reduce side effects associated with traditional chemotherapeutics .
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 40071-64-5
CAS No.: 15209-11-7